![molecular formula C23H20N2O2 B3533230 3-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3533230.png)
3-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone
Overview
Description
3-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMQX and belongs to the quinazolinone family of compounds.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone involves its binding to the iGluRs in the brain. This binding prevents the activation of the receptors by glutamate, a neurotransmitter, which results in the inhibition of neuronal activity. This mechanism of action makes DMQX a useful tool for studying the role of iGluRs in various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone are primarily related to its interaction with iGluRs. The inhibition of iGluRs by DMQX has been shown to affect various neurological processes, including learning and memory, synaptic plasticity, and pain perception.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone in lab experiments is its potency as an iGluR antagonist. This makes it a useful tool for studying the properties of these receptors and their role in various neurological processes. However, one of the limitations of using DMQX is its potential toxicity, which can affect the viability of cells and tissues in culture.
Future Directions
There are several future directions for research on 3-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone. One area of interest is the development of new analogs of DMQX that have improved potency and selectivity for iGluRs. Another area of research is the study of the physiological and biochemical effects of DMQX in vivo, which could provide insights into its potential therapeutic applications in neurological disorders. Finally, the use of DMQX as a tool for studying the role of iGluRs in various cellular and molecular processes could lead to the development of new treatments for neurological diseases.
Scientific Research Applications
3-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone has been widely studied for its potential applications in various fields. One of the major areas of research is its use as a ligand for studying the properties of ionotropic glutamate receptors (iGluRs) in the brain. DMQX has been shown to be a potent antagonist of iGluRs, which are involved in various neurological processes, including learning and memory.
properties
IUPAC Name |
3-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-15-7-6-10-21(16(15)2)25-22(17-11-13-18(27-3)14-12-17)24-20-9-5-4-8-19(20)23(25)26/h4-14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOVMISSIENIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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